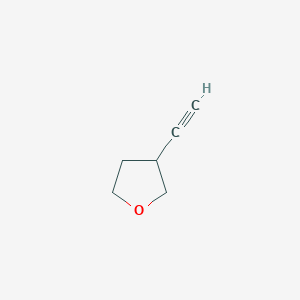

3-Ethynyltetrahydrofuran

Descripción

Overview of Tetrahydrofuran (B95107) Derivatives in Organic Synthesis and Medicinal Chemistry

The tetrahydrofuran (THF) ring, a five-membered saturated oxygen heterocycle, is a privileged scaffold in chemistry. Its derivatives are not only common solvents but also integral components of a vast array of chemically and biologically significant molecules. accelachem.comnih.gov

The tetrahydrofuran motif is a recurring structural unit in a multitude of natural products, showcasing nature's preference for this particular ring system. nih.govwikipedia.org It is found in diverse classes of compounds, including lignans, acetogenins, and complex polyketide marine natural products. nih.govgoogle.comnih.gov For instance, many marine-derived metabolites, which exhibit promising biological activities as potential antibiotics, anticancer, or antiparasitic agents, incorporate the THF ring. google.comsigmaaldrich.com Examples include marine macrolides and furanose derivatives like isosorbide. organic-chemistry.orgepfl.ch The prevalence of this scaffold in biologically active natural products has made it an attractive target for total synthesis efforts. google.comnih.gov

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran Moiety

| Natural Product Class | Significance/Activity |

|---|---|

| Lignans (e.g., asarinin) | Exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. epfl.ch |

| Acetogenins (e.g., annonacin) | Potent cytotoxic and antitumor agents. nih.gov |

| Marine Macrolides (e.g., amphidinolide K) | Show promising potential as drug candidates due to their diverse biological activities. nih.gov |

The utility of the THF ring extends into the realm of medicinal chemistry, where it is often incorporated into synthetic drugs to enhance their properties. nih.gov Saturated oxygen heterocycles like THF can improve a compound's hydrophilicity and metabolic stability. nih.gov The introduction of a THF moiety can be a key strategy in developing potent therapeutic agents. For example, substituted THF derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease, a crucial enzyme for the replication of the HIV virus. researchgate.netsigmaaldrich.compcbiochemres.com In these inhibitors, the THF unit can promote crucial hydrogen bonding and van der Waals interactions within the active site of the enzyme. researchgate.netpcbiochemres.com Furthermore, tetracyclic THF derivatives have been investigated as potential broad-spectrum psychotropic agents, targeting serotonin (B10506) receptors. vulcanchem.com The defined stereochemistry of substituted THFs is often critical for their biological function, making the development of enantioselective synthesis methods a key area of research. tandfonline.comacs.org

Rationale for Dedicated Academic Research on 3-Ethynyltetrahydrofuran

The scientific interest in this compound (CAS No. 1100987-19-6) stems directly from the advantageous fusion of its two key components: the tetrahydrofuran ring and the ethynyl (B1212043) group. google.com This molecule is a bifunctional building block designed to bridge the worlds of medicinal chemistry and synthetic versatility.

The rationale for its investigation can be summarized as follows:

A Scaffold for Drug Discovery: The THF core provides a proven structural motif known to impart favorable physicochemical properties in drug candidates, such as improved metabolic profiles and binding interactions. nih.govpcbiochemres.com The incorporation of this scaffold is a recognized strategy in the design of inhibitors for enzymes like HIV protease and ErbB kinases, the latter being implicated in various cancers. sigmaaldrich.comresearchgate.net

A Handle for Click Chemistry: The terminal ethynyl group serves as a highly efficient and specific reactive handle. It allows for the straightforward and robust covalent attachment of the molecule to other entities via click chemistry. organic-chemistry.org This is particularly valuable for creating complex bioconjugates or for linking the scaffold to larger molecular frameworks. Research has shown the use of derivatives like Nε-(this compound-2-(carbonyl)-l-lysine for the site-specific incorporation of an alkyne tag into proteins, enabling further modification. wikipedia.org

Stereochemical Control: this compound is a chiral molecule, and its enantiomers, (R)-3-Ethynyltetrahydrofuran and (S)-3-Ethynyltetrahydrofuran, are commercially available. google.com This availability is critical for pharmaceutical research, where the biological activity of a molecule is often dependent on a specific stereoisomer. The ability to synthesize stereochemically pure compounds allows for a more precise investigation of structure-activity relationships.

Versatile Intermediate: As a stable, commercially available liquid, this compound is an accessible starting material for a wide range of synthetic transformations. researchgate.net Its potential is highlighted in patents where it is used as an intermediate in the synthesis of irreversible ErbB kinase inhibitors. sigmaaldrich.com

In essence, this compound is not merely a simple combination of two functional groups; it is a strategically designed molecular tool. It provides a pre-validated, drug-like scaffold (THF) already equipped with a versatile reactive handle (ethynyl) for facile integration into modular synthesis workflows. This combination makes it a highly attractive building block for generating libraries of complex molecules for high-throughput screening in drug discovery and for advanced applications in chemical biology.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-ethynyloxolane google.com |

| Molecular Formula | C₆H₈O google.com |

| Molecular Weight | 96.13 g/mol google.com |

| CAS Number | 1100987-19-6 google.com |

Addressing Gaps in the Synthetic Methodologies for Ethynyl-Substituted Cyclic Ethers

The synthesis of ethynyl-substituted cyclic ethers like this compound has been an area of active development, aiming to overcome the limitations of traditional methods. Historically, the introduction of functional groups onto saturated heterocycles has been challenging, often requiring multi-step sequences or the use of pre-functionalized starting materials. Modern research focuses on more direct and efficient strategies, such as the direct C-H activation and functionalization of the ether ring. rsc.org

One significant advancement is the development of transition-metal-free protocols for the alkynylation of ethers. For instance, researchers have demonstrated the direct C-H alkynylation of tetrahydrofuran at the α-position using a simple base like potassium acetate (B1210297) (KOAc) at elevated temperatures. rsc.org This approach avoids the use of expensive and potentially toxic transition metals, which is a key consideration in pharmaceutical synthesis. rsc.org While this specific example functionalizes the 2-position, the underlying principles guide the development of methods for other positions.

Another strategy involves aerobic C-H activation, which utilizes oxygen from the atmosphere as a green and inexpensive oxidant to initiate the functionalization of C-H bonds. ucl.ac.uk This method represents a move towards more sustainable chemical synthesis. The research in this area aims to develop efficient chain reactions that allow for the C-C bond formation on a wide variety of sp3-rich heterocycles, including tetrahydrofurans. ucl.ac.uk These modern methods address the gap in synthesizing functionalized saturated heterocycles from simple, readily available precursors. ucl.ac.uk

The following table summarizes a selection of research findings on the synthesis of substituted tetrahydrofurans, illustrating the conditions and yields achieved in modern synthetic methodologies.

| Starting Material | Reagent | Catalyst/Base | Conditions | Product | Yield | Reference |

| Tetrahydrofuran | Phenylethynyl bromide | KOAc | 150 °C, 12 h | 2-(Phenylethynyl)tetrahydrofuran | 59% | rsc.org |

| Tetrahydrofuran | (3-Fluorophenyl)ethynyl bromide | KOAc | 150 °C, 12 h | 2-((3-Fluorophenyl)ethynyl)tetrahydrofuran | 76% | ucl.ac.ukrsc.org |

| Tetrahydrofuran | (4-(tert-Butyl)phenyl)ethynyl bromide | KOAc | 150 °C, 12 h | 2-((4-(tert-Butyl)phenyl)ethynyl)tetrahydrofuran | 75% | rsc.org |

Exploring Novel Reactivity Patterns and Stereochemical Outcomes

The dual functionality of this compound—the reactive alkyne and the chiral tetrahydrofuran ring—makes it a subject of interest for exploring new reactivity patterns and controlling stereochemistry. The ethynyl group serves as a versatile handle for various transformations, while the stereocenters on the furan (B31954) ring can influence the stereochemical outcome of these reactions. vulcanchem.comgoogle.com

The compound is often used as a key intermediate in the synthesis of more complex molecules, particularly nucleoside analogues with potential therapeutic applications. nih.gov For example, derivatives of this compound have been incorporated into the synthesis of potent antiviral agents. nih.govtandfonline.com In these syntheses, the stereochemistry of the tetrahydrofuran ring is crucial for the biological activity of the final product. Specific stereoisomers, such as (S)-3-ethynyltetrahydrofuran, are often required. vulcanchem.comaccelachem.com

Research has shown that the tetrahydrofuran ring can exist in various conformations, and its substituents can adopt specific spatial orientations. In the synthesis of complex natural products, the stereochemistry at the carbon bearing the ethynyl group and adjacent carbons is carefully controlled. semanticscholar.orgbrad.ac.uk For instance, in the synthesis of certain bioactive compounds, the reaction of an aldehyde with a diyne containing a tetrahydrofuran moiety leads to products with specific stereochemistry at the newly formed alcohol center. semanticscholar.org

The reactivity of the ethynyl group is exploited in various reactions. It can participate in palladium-catalyzed cross-coupling reactions to form more substituted alkynes or be used in "click" chemistry reactions, such as 1,3-dipolar cycloadditions. vulcanchem.comnih.gov Furthermore, derivatives like Nε-(this compound-2-(carbonyl)-l-lysine) have been developed for incorporation into proteins, demonstrating the utility of this building block in chemical biology to probe protein structure and function. nih.govacs.org

The table below highlights different reactions involving ethynyl-substituted tetrahydrofurans, showcasing the versatility and stereochemical aspects of their reactivity.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Stereochemical Aspect | Reference |

| (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-4-((4-methoxybenzyl)oxy)-5-((triethylsilyl)ethynyl)tetrahydrofuran-3-ol | - | Desilylation/Deprotection | Alcohol derivative | Retention of stereochemistry | nih.gov |

| AB ring aldehyde 4 | FG ring diyne 7a | Aldehyde alkynylation | Complex coupled product | Formation of diastereomers (C22S) | semanticscholar.org |

| This compound | n-Butyllithium, then coupling partner | Nucleophilic addition | Substituted alkyne | - | google.com |

| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) derivative | - | Chain termination in DNA synthesis | Terminated DNA strand | Steric hindrance from 4'-ethynyl group | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJZHXJKUOHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100987-19-6 | |

| Record name | 3-ethynyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethynyltetrahydrofuran and Its Derivatives

Stereoselective Synthesis of 3-Ethynyltetrahydrofuran Scaffolds

The stereoselective synthesis of this compound scaffolds can be achieved through various modern organic chemistry reactions. These methods aim to create specific stereoisomers of the target molecule with high precision.

Palladium-catalyzed reactions are a powerful tool for the synthesis of substituted tetrahydrofurans. nih.gov These reactions can form both a carbon-carbon and a carbon-oxygen bond in a single step, often with high levels of stereocontrol. nih.gov The carboetherification of γ-hydroxy alkenes, for instance, provides a convergent route to various tetrahydrofuran (B95107) derivatives. umich.edu

The diastereoselectivity of palladium-catalyzed carboetherification reactions is a key feature of this methodology. For example, the reaction of γ-hydroxy alkenes with aryl or vinyl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The stereochemical outcome is influenced by the substituents on the starting alkene. While substitutions at the 1- or 3-position of a γ-hydroxyalkene lead to excellent diastereoselectivity, substituents at the 2-position often result in lower diastereomeric ratios. nih.gov The size of the substituents can also impact the chemical yield, though not necessarily the stereoselectivity. nih.gov

In the context of synthesizing a this compound derivative, a suitable γ-hydroxy alkene precursor would be required. The stereochemistry of the final product would be dictated by the stereochemistry of the starting material and the nature of the palladium-catalyzed cyclization.

Table 1: Illustrative Palladium-Catalyzed Carboetherification for Tetrahydrofuran Synthesis (Note: This is a generalized representation based on known palladium-catalyzed reactions and adapted for a hypothetical synthesis of a this compound precursor.)

| Entry | γ-Hydroxy Alkene Substrate | Aryl Bromide | Catalyst System | Product | Diastereomeric Ratio (dr) |

| 1 | (R)-1-ethynylpent-4-en-1-ol | Bromobenzene | Pd₂(dba)₃ / DPE-Phos | (2R,3S)-2-phenyl-3-ethynyltetrahydrofuran | >20:1 |

| 2 | (S)-1-ethynylpent-4-en-1-ol | 4-Methoxybromobenzene | Pd₂(dba)₃ / DPE-Phos | (2S,3R)-2-(4-methoxyphenyl)-3-ethynyltetrahydrofuran | >20:1 |

The mechanism of these palladium-catalyzed reactions is thought to involve the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgnih.gov This step is crucial for the formation of the tetrahydrofuran ring. Deuterium labeling studies suggest that the reaction proceeds via a syn-alkene insertion into the Pd-O bond of the palladium(aryl)(alkoxide) intermediate. nih.gov Following this insertion, reductive elimination can occur to form the C-C bond and regenerate the palladium catalyst. In some cases, reversible β-hydride elimination and reinsertion processes can lead to stereochemical scrambling, which may affect the diastereoselectivity of the reaction, particularly with acyclic internal alkene substrates. nih.gov

Lewis acids are frequently employed to catalyze the formation of cyclic ethers, including tetrahydrofurans. nih.gov These reactions often proceed through cationic intermediates, and the Lewis acid plays a crucial role in activating the substrates and controlling the stereochemical outcome.

The Prins cyclization is a powerful reaction for the formation of tetrahydropyran (B127337) rings, but it can also be directed towards the synthesis of tetrahydrofurans under specific conditions. nih.govnih.gov The reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. The regioselectivity between the formation of a six-membered tetrahydropyran ring and a five-membered tetrahydrofuran ring can be controlled. beilstein-journals.org The formation of the tetrahydrofuran product is favored in transition states that avoid certain 1,3-diaxial interactions that would be present in the chair-like transition state leading to the tetrahydropyran. beilstein-journals.org A novel cascade reaction involving a five-membered ring selective Prins cyclization followed by a Friedel–Crafts cyclization has been reported for the synthesis of polycyclic tetrahydrofurans. acs.org

For the synthesis of a this compound derivative via a Prins-type reaction, a homoallylic alcohol containing an ethynyl (B1212043) group would be a suitable starting material. The choice of Lewis acid and reaction conditions would be critical to favor the 5-membered ring closure.

Table 2: Lewis Acid-Catalyzed Prins-Type Cyclization for Tetrahydrofuran Synthesis (Note: This is a generalized representation based on known Prins-type cyclizations and adapted for a hypothetical synthesis of a this compound derivative.)

| Entry | Homoallylic Alcohol | Aldehyde | Lewis Acid | Product |

| 1 | 3-ethynylhex-5-en-3-ol | Formaldehyde | BF₃·OEt₂ | 4,4-dimethyl-3-ethynyltetrahydrofuran |

| 2 | 1-phenyl-3-ethynylbut-3-en-1-ol | Benzaldehyde | Sc(OTf)₃ | 2,5-diphenyl-3-ethynyltetrahydrofuran |

The intramolecular hydroalkoxylation of alkynes provides a direct route to cyclic enol ethers, which can be precursors to substituted tetrahydrofurans. This reaction involves the addition of a hydroxyl group across a carbon-carbon triple bond within the same molecule. Lanthanide-organic complexes have been shown to be effective precatalysts for the rapid and regioselective intramolecular hydroalkoxylation of alkynyl alcohols to yield exocyclic enol ethers. acs.org The reaction is typically exo-selective. Mechanistic studies suggest that the turnover-limiting step is the insertion of the C-C triple bond into the Lanthanide-Oxygen bond. acs.org Copper(I) complexes supported by N-heterocyclic carbene ligands also catalyze the intramolecular hydroalkoxylation of alkynes to form five- or six-membered rings with exocyclic methylene (B1212753) groups. acs.org Gold(I) catalysts have also been employed for the intramolecular enantioselective hydroalkoxylation of allenes to form tetrahydrofuran rings with high enantiomeric excess. core.ac.uk

To apply this methodology to the synthesis of a this compound scaffold, an appropriate alkynyl alcohol with a tethered ethynyl group would be designed to undergo the desired cyclization.

Gold-Catalyzed Cyclization Modes of Propargylic Alcoholsacs.org

Homogeneous gold catalysis has become a powerful tool for the synthesis of complex molecules, including heterocyclic systems. kyoto-u.ac.jp The π-acidic nature of gold catalysts allows for the activation of carbon-carbon multiple bonds, enabling a variety of transformations. kyoto-u.ac.jp Propargylic alcohols are particularly useful substrates in gold-catalyzed reactions, leading to the formation of diverse cyclic ethers.

Gold-catalyzed reactions can proceed through different mechanistic pathways, often involving Au(I) and Au(III) oxidation states. In the context of cyclization reactions, a proposed mechanism for a cascade cyclization-oxidative cross-coupling process involves a Au(I)/Au(III) redox cycle. nih.gov For instance, the reaction of allenoates with terminal alkynes, catalyzed by a gold(I) species, can lead to the formation of β-alkynyl-γ-butenolides. nih.gov This transformation is thought to proceed via an initial gold-catalyzed cyclization of the allenoate, followed by an oxidative addition to a Au(III) intermediate, which then undergoes reductive elimination to furnish the product and regenerate the Au(I) catalyst. nih.gov The external oxidant plays a crucial role in this catalytic cycle. nih.gov

Mechanistic studies, including density functional theory (DFT) calculations, have been employed to rationalize the pathways of gold-catalyzed oxidative cyclizations. rsc.org These studies reveal intricate steps involving nucleophilic attack, isomerization to gold carbene intermediates, and subsequent cyclization and protodeauration steps to yield the final heterocyclic products. rsc.org

Gold catalysts are highly effective in promoting the intramolecular addition of hydroxyl groups to alkynes, a key step in the formation of cyclic ethers from propargylic alcohols. nih.gov A notable application is the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds in an ionic liquid medium. nih.gov This reaction proceeds through a tandem propargylic substitution followed by cycloisomerization. nih.gov The gold catalyst activates the propargylic alcohol, facilitating the formation of a key intermediate that subsequently undergoes cyclization to the furan (B31954) ring. nih.gov

Furthermore, a proposed mechanistic pathway for the synthesis of certain hydroxyalkyl-substituted heterocycles from propargylic alcohols involves the formation of an allene (B1206475) oxide intermediate. researchgate.net The gold catalyst coordinates to the alkyne, and neighboring group participation by the hydroxyl oxygen leads to the formation of this reactive intermediate, which is then trapped intramolecularly by a nucleophile to form the cyclic ether. researchgate.net

Ring-Closing Metathesis and Related Processes for Cyclic Ether Synthesisnih.govacs.org

Ring-closing metathesis (RCM) has emerged as a robust and versatile synthetic method for the construction of a wide array of unsaturated rings, including cyclic ethers. wikipedia.org This reaction, typically catalyzed by ruthenium alkylidene complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

RCM is particularly effective for the synthesis of 5- to 7-membered rings, but it has also been successfully applied to the formation of larger macrocyclic ethers. wikipedia.org The efficiency of RCM for synthesizing oxacycles is demonstrated in the preparation of seven- to thirteen-membered unsaturated rings within trans-fused polyether systems. acs.org The reaction proceeds with high efficiency for the formation of oxepene and oxocene rings. acs.org

The development of more reactive and stable catalysts, such as the Grubbs catalysts, has broadened the scope of RCM, allowing for its application in the synthesis of complex molecules containing multiple cyclic ether moieties. acs.org For example, a selective triple RCM reaction of an acyclic hexaene has been reported to yield a product containing three adjacent five-membered ether rings. acs.org This underscores the power of RCM in constructing intricate polyether systems. The stereoselectivity of RCM can also be controlled, as demonstrated in the synthesis of cis-2,8-disubstituted oxocanes. nih.gov

| Catalyst Generation | Key Features | Application Example |

| First-Generation Grubbs Catalyst | RuCl₂(C(H)Ph)(PCy₃)₂ | Synthesis of triadjacent cyclic ethers |

| Second-Generation Grubbs Catalyst | RuCl₂(C(H)Ph)(PCy₃)(IMes) | More efficient synthesis of triadjacent cyclic ethers |

This table highlights different generations of Grubbs catalysts and their applications in the synthesis of cyclic ethers via RCM. acs.org

Regio- and Stereoselective Functionalization of Tetrahydrofuran Rings

The precise construction of substituted tetrahydrofurans is a significant focus in organic synthesis due to the prevalence of this structural motif in numerous biologically active natural products. nih.gov Achieving high levels of regio- and stereoselectivity is paramount. Methodologies to achieve this include intramolecular SN2 reactions, ring-opening of epoxides, and various cycloaddition reactions. nih.gov

For instance, the cyclization of epoxyalcohols can be directed to form specific isomers. The use of magnesium halide salt additives, such as magnesium iodide, can mediate the conversion of an epoxide to a halohydrin, which then undergoes cycloetherification to yield 2,3-cis-disubstituted tetrahydrofuran products. researchgate.net Another powerful approach involves [3+2] annulation reactions between allylsilanes and aldehydes, which can produce highly functionalized tetrahydrofurans with excellent diastereoselectivity. researchgate.net These reactions proceed through a Lewis-acid activated carbonyl group, which is attacked by the allylsilane to form a stabilized intermediate that subsequently cyclizes. nih.gov

A significant advancement in ether functionalization is the direct catalytic α-C–H functionalization, which installs substituents at the carbon atom adjacent to the ether oxygen. nih.gov One of the most powerful methods for this transformation is the insertion of carbenes into the α-C–H bonds of ethers. nih.govnih.gov Recently, a silver-catalyzed α-C–H benzylation of ethers has been developed using bench-stable N-triftosylhydrazones as safe and convenient carbene precursors, avoiding the use of potentially explosive α-diazocarbonyl compounds. nih.govnih.govrepec.org

This methodology demonstrates high regioselectivity and is applicable to both inter- and intramolecular reactions, providing access to medicinally relevant homobenzylic ethers and 5–8-membered oxacycles in good yields. nih.govrepec.org The synthetic utility is highlighted by its scalability, broad functional group tolerance, and potential for late-stage functionalization of complex molecules containing ether moieties. nih.govnih.govrepec.org

Table 1: Examples of Silver-Catalyzed α-C–H Benzylation of Ethers

| Ether Substrate | N-triftosylhydrazone Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | 4-Methylbenzaldehyde N-triftosylhydrazone | 2-(4-Methylbenzyl)tetrahydrofuran | 85 | nih.gov |

| Diethyl ether | Benzaldehyde N-triftosylhydrazone | 1-Ethoxy-1-phenylethane | 92 | nih.gov |

| 1,4-Dioxane | Naphthaldehyde N-triftosylhydrazone | 2-(Naphthalen-2-ylmethyl)-1,4-dioxane | 78 | nih.gov |

Note: This table is illustrative, based on findings for general ether benzylation.

Intramolecular nucleophilic substitutions are a cornerstone in the synthesis of cyclic ethers, including tetrahydrofurans. nih.govmasterorganicchemistry.com These reactions involve a molecule containing both a nucleophile (commonly a hydroxyl group) and an electrophile with a good leaving group (such as a halide or sulfonate). nih.govyoutube.com The reaction results in the formation of a ring, a process that is often kinetically favored over intermolecular reactions, especially at high dilution. masterorganicchemistry.comyoutube.com

The reaction can proceed through either an SN1 or SN2 mechanism. youtube.com

SN2 Pathway : A strong nucleophile, often an alkoxide generated by deprotonating an alcohol with a base, attacks the carbon bearing the leaving group in a backside attack, leading to ring closure and inversion of stereochemistry if the carbon is chiral. youtube.comyoutube.com

SN1 Pathway : This pathway is favored for secondary or tertiary substrates where a stable carbocation can form upon departure of the leaving group. The internal nucleophile then attacks the carbocation to form the cyclic ether. youtube.com

These ring-closure reactions are fundamental for constructing the tetrahydrofuran core from acyclic precursors. nih.gov

Preparation of Functionalized this compound Derivatives

The this compound scaffold is a valuable building block, particularly for the synthesis of modified nucleosides with potential therapeutic applications. The preparation of its derivatives involves strategic modifications of both the tetrahydrofuran ring and the ethynyl group.

The terminal alkyne of the 3-ethynyl group is a versatile functional handle for a variety of chemical transformations. Protecting the ethynyl group is sometimes necessary to prevent it from interfering with other reactions. For example, a trimethylsilyl (B98337) (TMS) group can be used to protect the alkyne during a subsequent Sonogashira reaction on another part of the molecule. nih.gov

Common reactions involving the ethynyl group include:

Sonogashira Coupling : This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling the introduction of diverse substituents. nih.gov

Click Chemistry : The ethynyl group is an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This allows for the efficient and specific linkage of the this compound moiety to other molecules containing an azide (B81097) group, such as in the synthesis of 1,2,3-triazole-linked nucleoside analogues. mdpi.com

Hydrogenation : The triple bond of the ethynyl group can be partially or fully reduced. For instance, catalytic hydrogenation can convert the 3-ethynyl substituent to a 3-ethyl group. nih.gov

Nucleoside analogues are cornerstones of antiviral and anticancer therapies. nih.govwgtn.ac.nz Incorporating a this compound moiety, specifically as a 3'-C-ethynyl-ribofuranose sugar surrogate, has been a successful strategy for creating novel therapeutic candidates. nih.govnih.gov

The synthesis of these analogues typically involves the Vorbrüggen glycosylation, a key reaction that forms the N-glycosidic bond between the sugar moiety and a nucleobase. nih.gov This process couples a protected 3'-C-ethynyl sugar derivative with a silylated purine (B94841) or pyrimidine (B1678525) base in the presence of a Lewis acid catalyst. nih.gov Following glycosylation, deprotection steps yield the final nucleoside analogue. nih.gov Libraries of these compounds have been constructed by coupling the sugar scaffold to a variety of modified purine and 7-deazapurine nucleobases. nih.govnih.gov

Table 2: Examples of Synthesized 3'-C-Ethynyl Nucleoside Analogues

| Sugar Moiety | Nucleobase | Resulting Analogue Class | Potential Activity | Reference |

|---|---|---|---|---|

| 3'-C-ethynyl-D-ribofuranose | 6-Substituted Purines | C6-Aryl Purine Nucleosides | Weakly Active | nih.gov |

| 3'-C-ethynyl-D-ribofuranose | 7-Substituted 7-Deazapurines | C7-Deazapurine Nucleosides | Potent Antiproliferative | nih.govnih.gov |

The this compound unit serves as a key structural component that can be integrated into larger, more complex molecules. Its incorporation into nucleoside analogues is a prime example of this integration. nih.govnih.gov The resulting complex molecules, such as C7-substituted 7-deazapurine nucleosides, have demonstrated potent antiproliferative activity against various tumor cell lines. nih.govnih.gov One such analogue was shown to inhibit tumor growth and reduce the formation of lung metastases in a xenograft model of metastatic breast cancer. nih.govnih.gov This highlights how the unique structural and electronic properties of the this compound moiety contribute to the biological activity of the larger molecular architecture.

Chemical Reactivity and Transformation of 3 Ethynyltetrahydrofuran

Reactivity of the Ethynyl (B1212043) Group in 3-Ethynyltetrahydrofuran

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of this compound readily participates in several important metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for constructing sp-sp2 carbon-carbon bonds. For instance, this compound can be coupled with various aryl or vinyl halides to produce more complex molecules. molaid.comsioc-journal.cn The reaction is valued for its mild conditions, often proceeding at room temperature, which helps in preserving the integrity of the tetrahydrofuran (B95107) ring. wikipedia.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions. organic-chemistry.orgpcbiochemres.com The ethynyl group on this compound makes it a suitable substrate for CuAAC reactions, allowing for its conjugation to molecules containing an azide group. organic-chemistry.orgsci-hub.ru

Table 1: Examples of Metal-Catalyzed Coupling Reactions with this compound Analogs

| Reaction Type | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) cocatalyst, Amine base | Aryl/Vinyl-substituted alkyne |

| Click Chemistry (CuAAC) | Terminal alkyne, Azide | Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole |

The ethynyl group of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, often with the assistance of a mercury(II) salt like mercuric sulfate. libretexts.orgmsu.edulibretexts.org The initial product of this reaction is an enol, which rapidly tautomerizes to the more stable ketone. msu.edu For terminal alkynes like this compound, the hydration follows Markovnikov's rule, leading to the formation of a methyl ketone. libretexts.orglibretexts.org

An alternative method for alkyne hydration is hydroboration-oxidation. libretexts.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent (such as disiamylborane (B86530) or 9-BBN to prevent reaction with both pi bonds) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This reaction proceeds with anti-Markovnikov regioselectivity, yielding an aldehyde after tautomerization of the intermediate enol. libretexts.org

Besides hydration, the alkyne can undergo other addition reactions, such as halogenation, where halogens add across the triple bond. byjus.com

Table 2: Comparison of Hydration Methods for Terminal Alkynes

| Method | Catalyst/Reagents | Regioselectivity | Final Product |

| Acid-Catalyzed Hydration | H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

The ethynyl group can act as a dipolarophile in [3+2] cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides, which forms triazoles. sci-hub.runih.gov This reaction can be performed thermally, but often requires elevated temperatures and may produce a mixture of regioisomers. organic-chemistry.org The copper-catalyzed version (CuAAC), as mentioned under click chemistry, provides better regioselectivity. organic-chemistry.org Other 1,3-dipoles can also react with the alkyne to form various five-membered heterocyclic rings. nih.gov Furthermore, the alkyne can participate in other types of cycloadditions, such as [3+3] and gold-catalyzed cycloadditions, to form six-membered rings or other complex structures. nih.govntnu.edu

Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is a cyclic ether and, while generally stable, can undergo specific reactions, particularly ring-opening and functionalization at the alpha-carbon positions.

The tetrahydrofuran ring, like other cyclic ethers, can undergo ring-opening reactions, although it is less reactive than strained rings like epoxides. libretexts.orgfiveable.me These reactions are typically catalyzed by strong acids. chimia.ch The process involves protonation of the ether oxygen, making it a good leaving group. A nucleophile then attacks one of the alpha-carbons, leading to the cleavage of a C-O bond. chimia.ch In the case of unsymmetrical tetrahydrofurans, the site of nucleophilic attack and the stereochemical outcome depend on the reaction mechanism, which can be SN1-like or SN2-like depending on the substrate and conditions. libretexts.orgchimia.ch For this compound, the presence of the ethynyl group can influence the regioselectivity of the ring-opening.

Direct functionalization of the C-H bonds adjacent (alpha) to the ether oxygen is a powerful strategy for modifying the THF ring. rsc.org Aerobic oxidation provides a pathway for the alkynylation of the alpha-position of ethers. ucl.ac.ukrsc.org This type of reaction can proceed under transition-metal-free conditions, often at elevated temperatures. rsc.org Another approach involves electrophotocatalysis, which can achieve C-H functionalization of ethers with high regioselectivity under mild conditions. nih.gov These methods allow for the introduction of various functional groups, including alkynes, at the C2 or C5 position of the tetrahydrofuran ring, providing access to a range of substituted ether derivatives. ucl.ac.uknih.gov

Radical Reactions and Their Diastereoselectivity

The study of radical reactions has evolved significantly, with new, milder methods for radical generation leading to a better understanding of the factors that control selectivity. rsc.org This has resulted in the increased use of radicals in stereoselective synthesis, where high levels of diastereoselectivity are often achieved in the formation of carbon-carbon bonds. rsc.org While specific studies focusing exclusively on the diastereoselectivity of radical reactions involving this compound are not extensively detailed in the provided results, general principles of diastereoselectivity in radical cyclizations of similar tetrahydrofuran derivatives offer valuable insights.

For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization, the trans-isomer is typically the major product in unperturbed reactions. diva-portal.org However, the addition of Lewis acids, such as trialkylaluminums, can reverse this diastereoselectivity, favoring the formation of the cis-isomer. diva-portal.org Similarly, the exo/endo-diastereoselectivity in the synthesis of bicyclic 2,3,4-trisubstituted tetrahydrofurans can also be controlled through the use of Lewis acids. diva-portal.org

Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations. nih.gov For example, cobalt(II) complexes with D2-symmetric chiral amidoporphyrin ligands can catalyze the asymmetric radical bicyclization of 1,6-enynes with diazo compounds. nih.gov This process constructs multisubstituted cyclopropane-fused tetrahydrofurans with three contiguous stereogenic centers, achieving high yields and excellent stereoselectivities. nih.gov The mechanism involves a stepwise radical process with several cobalt-supported carbon-centered radical intermediates. nih.gov

The table below summarizes the general findings on controlling diastereoselectivity in radical reactions of tetrahydrofuran derivatives, which can be extrapolated to understand potential behaviors of this compound.

| Reaction Type | Key Factor | Predominant Diastereomer | Reference |

| Radical cyclization of acyclic precursors to 2,4-disubstituted tetrahydrofurans | None (unperturbed) | trans | diva-portal.org |

| Radical cyclization of acyclic precursors to 2,4-disubstituted tetrahydrofurans | Addition of trialkylaluminum (Lewis acid) | cis | diva-portal.org |

| Radical cascade bicyclization of 1,6-enynes | Cobalt(II)-based metalloradical catalysis | High diastereoselectivity for cyclopropane-fused tetrahydrofurans | nih.gov |

Cascade and Tandem Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient chemical processes where multiple consecutive reactions occur in a single operation without the need to isolate intermediates. wikipedia.orgrsc.org These reactions are prized for their atom economy, reduction of waste, and ability to rapidly build molecular complexity. wikipedia.org20.210.105

Sequential Metathesis Reactions

Sequential metathesis reactions have become a powerful tool in organic synthesis. Enyne metathesis, in particular, can be combined with other transformations to create complex molecules. beilstein-journals.org For instance, a sequential ring-closing enyne metathesis followed by a cross-metathesis has been used in the stereoselective synthesis of natural products. beilstein-journals.org The choice of catalyst, such as the Hoveyda-Grubbs or Grubbs second-generation ruthenium catalysts, is crucial for achieving high yields and stereoselectivity. beilstein-journals.orgharvard.edu

While a direct example involving this compound was not found, the general applicability of these sequential metathesis strategies suggests their potential use with this substrate. A hypothetical sequence could involve an initial enyne metathesis of a molecule containing the this compound moiety, followed by another metathesis reaction to further elaborate the structure. The success of such a sequence would depend on the careful selection of the catalyst and reaction conditions to ensure chemoselectivity. mdpi.comorganic-chemistry.org

The table below illustrates a generalized example of a sequential metathesis reaction.

| Step | Reaction Type | Catalyst | Outcome | Reference |

| 1 | Enyne Ring-Closing Metathesis | Hoveyda-Grubbs or Grubbs Catalyst | Formation of a diene | beilstein-journals.org |

| 2 | Alkene Cross-Metathesis | Hoveyda-Grubbs or Grubbs Catalyst | Elaboration of the diene | beilstein-journals.org |

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions are a cornerstone of cascade sequences, often leading to the formation of complex polycyclic systems. bham.ac.uk These reactions can be initiated by various means, including the generation of carbocations or radicals. bham.ac.uk

In the context of tetrahydrofuran synthesis, formal [3+2] cycloadditions of donor-acceptor substituted cyclopropanes with carbonyl compounds are an important method for producing highly substituted tetrahydrofurans with high diastereoselectivity. researchgate.net Cobalt porphyrin complexes can act as Lewis acids to catalyze these reactions by activating the cyclopropane (B1198618) ring. researchgate.net

While specific examples detailing the intramolecular cyclization or rearrangement of this compound itself are sparse in the provided literature, its structure contains both an alkyne and a tetrahydrofuran ring, which are functionalities that can participate in such transformations. For example, the ethynyl group could be involved in cyclization reactions, potentially triggered by electrophilic activation or radical addition. The tetrahydrofuran ring itself could also undergo rearrangement under certain acidic or catalytic conditions.

The following table presents a conceptual overview of potential intramolecular reactions based on the functional groups present in this compound.

| Reaction Type | Trigger | Potential Product |

| Intramolecular [3+2] Cycloaddition | Lewis Acid Catalysis | Fused or spirocyclic tetrahydrofuran derivatives |

| Electrophilic Cyclization | Acid or Electrophilic Catalyst | Bicyclic systems containing the tetrahydrofuran ring |

| Radical Cyclization | Radical Initiator | Polycyclic structures with a tetrahydrofuran core |

Stereochemistry and Conformational Analysis of 3 Ethynyltetrahydrofuran and Its Derivatives

Diastereoselective Control in 3-Ethynyltetrahydrofuran Synthesis

The synthesis of this compound with a defined stereochemistry is a significant challenge that requires careful control over the reaction conditions and reagents. The diastereoselective synthesis of substituted tetrahydrofurans, in general, is a well-explored area of organic chemistry, and the principles established for other derivatives can be extended to the synthesis of this compound.

Enantioselective Synthesis Approaches

The synthesis of a single enantiomer of this compound is of paramount importance for its potential applications in pharmaceuticals and materials science. Enantioselective synthesis of tetrahydrofuran (B95107) derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.

One prominent approach involves the use of chiral organocatalysts. For example, polymer-supported isothiourea catalysts have been successfully employed in the enantioselective Michael addition–cyclization of α,β-unsaturated acyl-ammonium intermediates to generate heterocyclic products with high enantiopurity (up to 97:3 er). The choice of solvent can significantly impact both the yield and the enantioselectivity of such reactions.

Another powerful method is the use of metal-based chiral catalysts. Copper-catalyzed asymmetric Henry reactions followed by iodocyclization of γ,δ-unsaturated alcohols have been shown to produce 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). This sequential one-pot process provides a highly efficient route to chiral tetrahydrofurans.

Enzymatic kinetic resolution is another valuable tool for obtaining enantiomerically pure tetrahydrofuran derivatives. For instance, enantiomerically pure 2-(alkylidene)tetrahydrofurans have been prepared through the TiCl₄-mediated enantiospecific reactions of 1,3-bis(silyl enol ethers) with epoxides, followed by enzymatic resolution of the resulting products.

The following table provides an overview of some enantioselective approaches to the synthesis of substituted tetrahydrofurans, which could be adapted for the synthesis of enantiopure this compound.

| Approach | Reaction Type | Catalyst/Enzyme | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Organocatalysis | Michael Addition-Cyclization | Polymer-supported isothiourea | up to 97:3 er |

| Metal Catalysis | Henry Reaction-Iodocyclization | Cu-catalyst | up to 97% ee |

| Enzymatic Resolution | Kinetic Resolution | Lipase | >99% ee |

Conformational Preferences of the Tetrahydrofuran Ring with an Ethynyl (B1212043) Substituent

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations. The introduction of a substituent, such as an ethynyl group at the 3-position, is expected to influence the conformational preferences of the ring.

Analysis of Ring Pucker and Pseudorotation

The conformation of the tetrahydrofuran ring can be described by the concept of pseudorotation. The puckering of the five-membered ring can be characterized by a puckering amplitude (q) and a phase angle of pseudorotation (Φ). The two most common puckered conformations are the envelope (or 'E') form, where one atom is out of the plane of the other four, and the twist (or 'T') form, where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are interconverted through a low-energy process called pseudorotation.

For an unsubstituted tetrahydrofuran ring, the barrier to pseudorotation is very low, and the ring is highly flexible. The presence of a substituent at the 3-position is expected to create a preference for certain conformations and increase the barrier to pseudorotation.

Influence of the Ethynyl Group on Ring Conformation

The ethynyl group is a sterically undemanding, linear substituent with a carbon atom that is sp-hybridized. masterorganicchemistry.com Its electronic properties, being somewhat electron-withdrawing, can also play a role in determining the conformational preferences of the tetrahydrofuran ring.

Due to the lack of specific experimental or computational studies on the conformational analysis of this compound, the following discussion is based on general principles of conformational analysis of substituted five-membered rings.

Steric Effects: The linear nature of the ethynyl group means that its steric bulk is primarily directed along the axis of the triple bond. When attached to the C3 position of the tetrahydrofuran ring, it will experience different steric interactions in pseudo-axial and pseudo-equatorial orientations. In a pseudo-equatorial position, the ethynyl group extends away from the ring, minimizing steric clashes with the other ring atoms and their substituents. In a pseudo-axial position, it would point more towards the axis of the ring, potentially leading to steric interactions with the substituents on C5 and the lone pairs of the ring oxygen, although the linear shape might mitigate this to some extent compared to bulkier, sp³-hybridized groups. Therefore, based on steric considerations alone, a pseudo-equatorial preference for the ethynyl group would be expected in the most stable conformations.

Stereoelectronic Effects: Stereoelectronic effects, such as hyperconjugation, can also influence the conformational equilibrium. wikipedia.org Interactions between the filled bonding orbitals of the ring and the antibonding orbitals of the ethynyl group, and vice versa, can stabilize certain conformations. For instance, an interaction between the C-H or C-C bonds of the ring and the π* orbitals of the alkyne could favor a particular orientation of the ethynyl group. Similarly, interactions between the oxygen lone pairs and the σ* orbitals of the C-C or C-H bonds of the ethynyl substituent could also play a role. The precise nature and magnitude of these effects would require detailed computational studies.

Computational and Theoretical Studies of 3 Ethynyltetrahydrofuran

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. science.gov These calculations solve approximations of the Schrödinger equation to determine the energies and properties of a given molecular system. nih.gov For 3-Ethynyltetrahydrofuran, such calculations can elucidate the most stable three-dimensional arrangements of its atoms and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgimperial.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.govdurham.ac.uk

For this compound, DFT calculations are employed to optimize the molecular geometry, determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. The presence of the ethynyl (B1212043) group at the 3-position of the tetrahydrofuran (B95107) ring introduces conformational possibilities, primarily concerning the axial or equatorial orientation of the substituent. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure.

| Parameter | Description | Typical DFT Output for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths (e.g., C≡C, C-H, C-O), bond angles, and dihedral angles for axial and equatorial conformers. |

| Relative Energies | The energy difference between different conformers. | ΔE (Equatorial - Axial) in kcal/mol or kJ/mol to determine the most stable form. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to confirm the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum. |

| Atomic Charges | Distribution of electron density across the molecule. | Mulliken or Natural Bond Orbital (NBO) charges indicating centers of positive or negative charge. science.gov |

The data in this table is illustrative of the outputs provided by DFT calculations and does not represent specific experimental results.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. researchgate.net By identifying the structures of transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and reaction rate constants. youtube.com

For this compound, theoretical studies can predict the outcomes of various reactions. For instance, the reactivity of the ethynyl group (e.g., in cycloadditions or nucleophilic additions) can be modeled. wikipedia.org Furthermore, reactions involving the tetrahydrofuran ring, such as hydrogen abstraction or ring-opening, can be investigated. doi.orgresearchgate.net Computational models can locate the transition state structures for these processes and determine the associated energy barriers, revealing which reaction pathways are kinetically favored. nih.gov

Modeling of Spectroscopic Properties

Theoretical calculations can predict the spectroscopic properties of molecules with a high degree of accuracy, serving as a vital tool for interpreting experimental data and confirming molecular structures.

Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding of atomic nuclei and the vibrational modes of a molecule. nih.gov These calculations lead to the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. researchgate.net

For this compound, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to assign specific signals to each atom in the molecule. Similarly, the predicted IR spectrum, with characteristic peaks for the C≡C and ≡C-H stretching of the ethynyl group and C-O-C stretching of the furan (B31954) ring, can aid in the structural characterization of the compound.

| Spectroscopic Data | Calculated Parameter | Information Gained for this compound |

|---|---|---|

| ¹H NMR | Isotropic shielding constants (ppm) | Predicted chemical shifts for protons on the furan ring and the terminal alkyne proton. |

| ¹³C NMR | Isotropic shielding constants (ppm) | Predicted chemical shifts for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the ring. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Predicted absorption bands for key functional groups, such as ν(≡C-H), ν(C≡C), and ν(C-O-C). |

This table illustrates the types of spectroscopic data that can be predicted computationally.

The electronic structure of a molecule governs its reactivity. umd.edu Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant electron density on the π-system of the ethynyl group, making this site susceptible to attack by electrophiles. The LUMO would likely be the corresponding π* antibonding orbital. Analysis of the FMOs can predict the regioselectivity and stereoselectivity of reactions involving this compound. sapub.org

Investigation of Intermolecular Interactions and Solvation Effects

The behavior of a molecule in a condensed phase is heavily influenced by its interactions with surrounding molecules, whether they are other solute molecules or solvent molecules. dntb.gov.ua Computational models can simulate these interactions to predict properties like solubility and aggregation. rsc.orgresearchgate.net

For this compound, the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor. These interactions play a crucial role in how the molecule interacts with polar solvents. Computational methods can quantify the strength of these hydrogen bonds and other van der Waals interactions. dntb.gov.ua

Solvation effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model (like the Conductor-like Screening Model for Real Solvents, COSMO-RS) that represents the solvent as a polarizable medium. researchgate.netnih.gov These models allow for the calculation of solvation free energy, providing a theoretical prediction of the molecule's solubility in different solvents. nih.gov

Role of Solvents (e.g., Tetrahydrofuran) in Reaction Dynamics

The choice of solvent can significantly influence the rate, mechanism, and outcome of a chemical reaction. Tetrahydrofuran (THF), being the parent cyclic ether of this compound, is a particularly relevant solvent to consider. nbinno.comwikipedia.orgeschemy.com As a moderately polar aprotic solvent, THF can dissolve a wide range of both polar and nonpolar compounds. wikipedia.org Its ability to form complexes with cations like Li⁺ and Mg²⁺ makes it a common choice for reactions involving organometallic reagents. wikipedia.org

Computational studies, such as non-equilibrium molecular dynamics simulations, have been employed to understand reaction dynamics in THF solution. rsc.org These studies reveal that the solvent is not merely a passive medium but an active participant in the reaction process. rsc.org For reactions involving a molecule like this compound, the THF solvent molecules can influence the stability of reactants, transition states, and products through solvation effects.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effects of a solvent on a solute's electronic structure and properties. rsc.orgdntb.gov.ua These models can predict how the dielectric constant and other properties of THF will affect the energetics of a reaction involving this compound. For instance, the polarity of THF can influence the activation energy of a reaction by stabilizing charged or polar transition states.

The following table illustrates the theoretical effect of different solvents, including THF, on a hypothetical reaction's activation energy involving this compound, as might be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) | Relative Reaction Rate |

|---|---|---|---|

| Hexane | 1.88 | 85.2 | 1.0 |

| Dichloromethane | 8.93 | 75.6 | 15.8 |

| Tetrahydrofuran (THF) | 7.6 | 78.1 | 9.3 |

| Acetonitrile | 37.5 | 68.4 | 97.2 |

| Water | 80.1 | 65.1 | 250.1 |

This table presents hypothetical data to illustrate the expected trend of solvent effects on reaction kinetics. Actual values would depend on the specific reaction being studied.

Host-Guest Interactions with Ethynyl-Expanded Systems

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. frontiersin.orgnih.govrsc.org The ethynyl group in this compound provides a region of high electron density, making it a potential site for interactions with electron-deficient species or 'guests'. Computational studies on ethynyl-expanded cages, such as expanded tetrahedranes and cubanes, have shown that the alkynyl groups can effectively bind cations. nih.gov

These studies, often employing methods like Density Functional Theory (DFT), calculate the binding energies between the host and guest to determine the stability of the resulting complex. nih.gov The geometry of the host-guest complex is also optimized to find the most stable arrangement. For this compound, the oxygen atom of the tetrahydrofuran ring could also participate in binding, potentially allowing for cooperative interactions.

Ethynyl-expanded systems can serve as hosts for various guests, and the strength of the interaction is influenced by factors such as the size and charge of the guest and the electronic properties of the host. nih.gov Theoretical calculations can predict which guests would bind most strongly to this compound and the nature of the forces driving this association, which are often a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. rsc.org

The following table provides a summary of theoretical binding energies for this compound with a selection of guest molecules, as might be predicted from DFT calculations.

| Guest Molecule | Primary Interaction Site(s) | Calculated Binding Energy (kJ/mol) | Predicted Complex Stability |

|---|---|---|---|

| Li⁺ | Ethynyl π-system, THF Oxygen | -120.5 | High |

| Na⁺ | Ethynyl π-system, THF Oxygen | -95.2 | Moderate |

| H₂O | Ethynyl π-system (H-bond acceptor), THF Oxygen (H-bond acceptor) | -25.8 | Low |

| NH₄⁺ | Ethynyl π-system, THF Oxygen | -80.1 | Moderate |

| Benzene | π-π stacking with Ethynyl group | -15.3 | Very Low |

This table presents hypothetical data to illustrate the potential host-guest interactions of this compound. The binding energies are indicative and would require specific computational studies to be confirmed.

Applications of 3 Ethynyltetrahydrofuran and Its Derivatives in Advanced Organic Materials

Incorporation into Polymeric Architectures

The dual functionality of 3-ET, comprising the polymerizable tetrahydrofuran (B95107) ring and the versatile ethynyl (B1212043) group, allows for its integration into a wide array of polymer structures. This has led to the development of polymers with unique topologies and properties that are not readily accessible through conventional polymerization methods.

The synthesis of cyclic and macrocyclic polymers from 3-Ethynyltetrahydrofuran can be envisioned through "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective reaction allows for the intramolecular cyclization of linear polytetrahydrofuran (PTHF) precursors bearing terminal azide (B81097) and alkyne functionalities. By first synthesizing a linear polymer with a this compound unit at one end and an azide group at the other, subsequent intramolecular "click" cyclization under high dilution conditions can yield cyclic PTHF.

Another approach involves the ring-opening polymerization (ROP) of this compound itself, followed by end-group modification and cyclization. The living nature of cationic ROP of tetrahydrofuran and its derivatives allows for the preparation of well-defined linear polymers with controlled molecular weights and narrow polydispersity. The ethynyl group can then be utilized in a variety of cyclization strategies.

Table 1: Potential Strategies for the Synthesis of Cyclic Polymers from this compound

| Strategy | Description | Key Reactions |

| Intramolecular "Click" Cyclization | Synthesis of a linear PTHF with terminal azide and this compound units, followed by intramolecular CuAAC reaction. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| ROP and End-Group Modification | Ring-opening polymerization of this compound, followed by modification of the chain ends to introduce complementary reactive groups for cyclization. | Cationic Ring-Opening Polymerization, End-group functionalization |

The ethynyl group of 3-ET serves as a key functional handle for the construction of advanced topological polymer architectures. Polytetrahydrofuran chains containing pendant ethynyl groups, introduced by the copolymerization of tetrahydrofuran with this compound, can be crosslinked or reacted with multifunctional molecules to create complex network structures.

For instance, the ethynyl groups along the polymer backbone can undergo Glaser coupling reactions to form polydiacetylene crosslinks, leading to the formation of robust and potentially conductive polymer networks. Furthermore, these pendant alkyne groups are amenable to post-polymerization modification via "click" chemistry, allowing for the grafting of other polymer chains or functional molecules, leading to the formation of comb, brush, or star-shaped polymers with tailored properties.

These advanced topological structures can exhibit unique physical and chemical properties compared to their linear counterparts, such as altered solubility, viscosity, and thermal behavior.

Use in Functional Materials and Devices

The unique chemical structure of this compound and its derivatives makes them attractive candidates for the development of functional materials with specific applications in electronics and energetic materials.

Polymers containing tetrahydrofuran rings are known for their good optical transparency and low dielectric constants. The incorporation of the polarizable ethynyl group from this compound into these polymers can enhance their nonlinear optical (NLO) properties. The π-electron system of the alkyne can contribute to the second- and third-order NLO response of the material, which is crucial for applications in electrooptical devices such as modulators, switches, and frequency converters.

Theoretical studies suggest that the introduction of electron-donating and electron-accepting groups in conjugation with the ethynyl moiety can further enhance the NLO properties of these polymers. The tetrahydrofuran backbone provides a stable and processable matrix for the alignment of these NLO-active chromophores.

Table 2: Potential Contributions of this compound to Electrooptical Properties

| Feature | Contribution |

| Tetrahydrofuran Backbone | Good optical transparency, low dielectric constant, processability. |

| Ethynyl Group | Enhanced nonlinear optical (NLO) response due to π-electron system. |

| Functionalization Potential | Ability to introduce various chromophores to tune NLO properties. |

The ethynyl group in this compound can serve as a precursor for the synthesis of high-nitrogen energetic materials. The triple bond can undergo cycloaddition reactions with azides to form triazole rings, which are known to be energy-rich moieties. By incorporating multiple this compound units into a polymer backbone and subsequently reacting them with polyazide compounds, it is possible to create energetic polymers with a high density of nitrogen-rich heterocycles.

The tetrahydrofuran backbone can act as a binder, providing mechanical stability to the energetic material. The energy release of such materials is primarily due to the decomposition of the triazole rings, which produces a large volume of nitrogen gas. The design of these materials focuses on achieving a high heat of formation and a favorable oxygen balance to maximize their energetic performance. The synthesis of such materials from this compound offers a pathway to novel energetic polymers with potentially enhanced safety and performance characteristics.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis of 3-Ethynyltetrahydrofuran

The future of this compound synthesis is intrinsically linked to the principles of green chemistry. A primary focus of ongoing research is the development of novel catalytic systems that are not only efficient but also environmentally benign. Catalysis is a cornerstone of sustainable synthesis, with major categories including homogeneous, heterogeneous, phase-transfer, and biocatalysis. researchgate.net The goal is to move away from stoichiometric reagents and towards catalytic processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Research into the sustainable synthesis of related furan (B31954) derivatives provides a roadmap for this compound. For instance, studies on other furan compounds have successfully employed various catalytic systems, including metal-based and metal-free options in both homogeneous and heterogeneous catalysis. researchgate.net The development of heterogeneous catalysts is particularly attractive due to their ease of separation and recyclability, which are key tenets of sustainable chemical production. researchgate.net Investigations into catalysts for similar transformations, such as the conversion of carbohydrates to 2,5-diformylfuran (DFF), have highlighted the efficacy of versatile homogeneous and heterogeneous catalysts that can operate under mild conditions. mdpi.com

Future efforts will likely concentrate on designing catalysts with high selectivity and activity for the specific transformations required to produce this compound. This includes exploring earth-abundant metals as alternatives to precious metal catalysts and developing biocatalytic routes that can operate in aqueous media under ambient conditions. researchgate.net The use of non-convective activation methods, such as microwave and ultrasonic irradiation, which can lead to higher reaction rates and greater selectivity, also represents a promising area of investigation. researchgate.net

Table 1: Comparison of Catalytic Approaches for Furan Derivative Synthesis

| Catalytic Approach | Catalyst Examples | Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Homogeneous Catalysis | La(OTf)₃/S/DMSO, Al(OTf)₃/TBPBr/PhSSPh mdpi.com | High activity and selectivity, mild reaction conditions. | Development of soluble metal complexes for specific C-C bond formations. |

| Heterogeneous Catalysis | Supported Pd and Rh catalysts, acidic montmorillonites researchgate.net, Co/CoOx rsc.org | Ease of separation and recycling, enhanced stability. | Design of solid acid or metal-supported catalysts for cyclization and alkynylation steps. |

| Biocatalysis | Enzymes (e.g., lipases, oxidoreductases) | High specificity, operates in mild/aqueous conditions, biodegradable. | Enzymatic routes for stereoselective synthesis of chiral this compound precursors. |

Exploration of Biological and Medicinal Applications of this compound Derivatives

While the primary applications of this compound have been in materials science, its structural motifs—the tetrahydrofuran (B95107) ring and the ethynyl (B1212043) group—are present in numerous biologically active molecules. This suggests a significant, yet largely unexplored, potential for its derivatives in medicinal chemistry. The tetrahydrofuran ring is a common scaffold in natural products and pharmaceuticals, while the terminal alkyne is a versatile handle for "click" chemistry and a key pharmacophore in several approved drugs.

Future research will likely involve the synthesis of libraries of this compound derivatives and their subsequent screening for a wide range of biological activities. The flexible synthesis pathways for creating derivatives are attractive for medicinal and pharmaceutical chemistry. nih.gov The scope of investigation could include anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant activities, which have been reported for other heterocyclic compounds like thiophenes and quinazolinones. nih.govresearchgate.netsemanticscholar.org For example, various thiourea (B124793) derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects. mdpi.com Similarly, phosphinic acid derivatives have been explored as anti-infective, antineoplastic, and antiviral agents. nih.gov

The initial exploration would involve in-vitro assays to identify lead compounds. Promising candidates would then be subjected to structure-activity relationship (SAR) studies to optimize their potency and selectivity. Understanding the key structural elements necessary for biological activity is crucial for the rational design of novel therapeutics. nih.gov The ultimate goal is to develop novel treatments for a variety of conditions by leveraging the unique chemical properties of the this compound scaffold. nih.gov

Table 2: Potential Areas for Biological Screening of this compound Derivatives

| Therapeutic Area | Rationale / Example from Related Heterocycles |

|---|---|

| Anticancer | Many heterocyclic compounds, including those with thiophene (B33073) and theophylline (B1681296) structures, exhibit anticancer properties. nih.govresearchgate.net |

| Anti-inflammatory | Arylpropionic acid derivatives containing heterocyclic moieties are a major class of NSAIDs. researchgate.net Urea-thiourea hybrids have also shown anti-inflammatory effects. mdpi.com |

| Antibacterial / Antifungal | Theophylline and thiophene derivatives have demonstrated significant antibacterial and antifungal activities. nih.govresearchgate.net |

| Antiviral | The development of antiviral agents is a known application for derivatives of compounds such as theophylline and phosphinates. nih.govresearchgate.net |

| Antioxidant | Thiophene derivatives have been investigated for their ability to function as antioxidants. nih.govresearchgate.net |

Integration of Machine Learning and AI in Reaction Design and Prediction

The convergence of data science and chemistry is set to revolutionize how chemical reactions are designed and optimized. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and development of synthetic routes for molecules like this compound. nih.govchemrxiv.org These computational approaches can predict reaction outcomes, suggest optimal conditions, and even design entire synthetic pathways, thereby reducing the time and cost associated with experimental work. nd.edubeilstein-journals.org

For the synthesis of this compound, ML models can be trained on large datasets of chemical reactions to predict yields and identify the most effective catalysts, solvents, and temperature conditions. nih.gov This involves building both global models, which leverage information from comprehensive databases to suggest general conditions, and local models, which fine-tune specific parameters for a given reaction family to improve yield and selectivity. chemrxiv.orgbeilstein-journals.orgresearchgate.net The development of these models relies on featurizing reactions in a way that the algorithm can understand, using methods that can be descriptor-based, graph-based, or text-based (e.g., using SMILES strings). beilstein-journals.orgresearchgate.net

Furthermore, AI can be integrated with high-throughput experimentation (HTE) platforms to create a closed-loop system for reaction optimization. researchgate.net In this paradigm, the AI proposes a set of experiments, which are then performed by an automated system. The results are fed back to the AI, which learns from the data and suggests the next round of experiments, leading to a rapid convergence on the optimal reaction conditions. The application of various ML techniques, including Random Forests (RF), Neural Networks (NN), and Graph Neural Networks (GNN), will be instrumental in advancing the synthesis of this compound. nd.edu

Table 3: Comparison of Machine Learning Featurization Methods for Reaction Prediction

| Featurization Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Descriptor-based | Uses predefined chemical or physical features of reactants and products. beilstein-journals.orgresearchgate.net | Incorporates chemical intuition; effective for smaller datasets. researchgate.net | Requires manual feature engineering; may miss complex relationships. |

| Graph-based | Represents molecules as graphs and uses neural networks to learn features directly from the structure. beilstein-journals.orgresearchgate.net | Automatically learns relevant features; captures complex structural information. beilstein-journals.org | Requires larger datasets for training; less interpretable. |